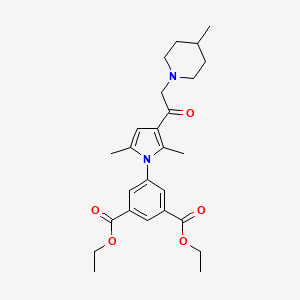

diethyl 5-(2,5-dimethyl-3-(2-(4-methylpiperidin-1-yl)acetyl)-1H-pyrrol-1-yl)isophthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 5-[2,5-dimethyl-3-[2-(4-methylpiperidin-1-yl)acetyl]pyrrol-1-yl]benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O5/c1-6-32-25(30)20-13-21(26(31)33-7-2)15-22(14-20)28-18(4)12-23(19(28)5)24(29)16-27-10-8-17(3)9-11-27/h12-15,17H,6-11,16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHAYNYQQOYMQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)N2C(=CC(=C2C)C(=O)CN3CCC(CC3)C)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Diethyl 5-(2,5-dimethyl-3-(2-(4-methylpiperidin-1-yl)acetyl)-1H-pyrrol-1-yl)isophthalate (referred to as Compound A) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Compound A is characterized by a unique structure that incorporates a pyrrole ring, isophthalate moiety, and a piperidine derivative. The molecular formula is with a molecular weight of approximately 398.49 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Compounds featuring piperidine and pyrrole rings have been reported to possess antimicrobial properties. For example, certain pyrazole derivatives have displayed notable antifungal and antibacterial activities . The potential of Compound A to exhibit similar effects warrants further investigation, particularly in the context of resistant microbial strains.

The exact mechanisms through which Compound A exerts its biological effects remain largely unexplored. However, insights can be drawn from related compounds:

- Kinase Inhibition : Many pyrrole and piperidine derivatives act as inhibitors of key signaling pathways involved in cancer progression.

- Cell Cycle Arrest : Some studies suggest that similar compounds induce apoptosis in cancer cells by disrupting the cell cycle.

In Vitro Studies

Research involving structurally analogous compounds has shown promising results in vitro:

- Cytotoxicity Assays : Compounds similar to Compound A were tested against various cancer cell lines (e.g., MCF-7, MDA-MB-231). Results indicated significant cytotoxic effects at certain concentrations, suggesting a potential for development into therapeutic agents .

In Vivo Studies

While specific in vivo data for Compound A is sparse, related compounds have demonstrated efficacy in animal models:

- Tumor Growth Inhibition : Animal studies with pyrazole derivatives showed reduced tumor growth rates when administered at therapeutic doses. This suggests that Compound A may also possess similar capabilities if subjected to rigorous testing.

Data Tables

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Antitumor | Pyrazole Derivatives | Inhibition of BRAF(V600E), EGFR |

| Antimicrobial | Piperidine Derivatives | Activity against resistant strains |

| Cytotoxicity | Pyrrole Derivatives | Induction of apoptosis in cancer cells |

Q & A

Q. What synthetic strategies are optimal for preparing diethyl 5-(2,5-dimethyl-3-(2-(4-methylpiperidin-1-yl)acetyl)-1H-pyrrol-1-yl)isophthalate?

Methodological Answer: The synthesis of pyrrole-containing derivatives like this compound typically involves multi-step protocols. Key steps include:

- Cyclization reactions to form the pyrrole core, as described in similar compounds (e.g., using β-diketones or hydrazine derivatives under reflux conditions) .

- Esterification of the isophthalate moiety via nucleophilic acyl substitution, often employing diethyl chlorophosphate or activated carbonyl intermediates.

- Functionalization of the pyrrole ring with substituents (e.g., 4-methylpiperidine acetyl group) using coupling agents like EDCI/HOBt in anhydrous DMF . Example conditions: Optimize yields (40–65%) by controlling reaction time (12–24 hrs) and temperature (60–80°C) in aprotic solvents (e.g., THF or DCM).

Q. How can spectroscopic techniques (NMR, HRMS, FTIR) confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Identify pyrrole protons (δ 6.5–7.5 ppm) and ester carbonyl carbons (δ 165–170 ppm). The 4-methylpiperidine group shows characteristic methyl singlet (δ 1.2–1.4 ppm) and piperidine ring protons (δ 2.5–3.5 ppm) .

- HRMS : Validate molecular formula (e.g., C₂₅H₃₁N₂O₅⁺ with m/z 457.2234 [M+H]⁺).

- FTIR : Confirm ester C=O stretches (~1720 cm⁻¹) and pyrrole N-H bends (~3400 cm⁻¹) . Consistency across these methods ensures structural fidelity.

Q. What crystallographic approaches are suitable for resolving its 3D structure?

Methodological Answer: Use single-crystal X-ray diffraction (SCXRD) with the SHELX suite (e.g., SHELXL for refinement). Key steps:

- Grow crystals via slow evaporation in a solvent system (e.g., EtOH/water).

- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL’s full-matrix least-squares method .

- Validate bond lengths (e.g., C=O ~1.21 Å) and angles using CCDC databases.

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methylpiperidine group influence the compound’s reactivity?

Methodological Answer:

- Steric effects : The 4-methylpiperidine acetyl group may hinder nucleophilic attack at the pyrrole’s 3-position. Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify reactive sites.

- Electronic effects : The piperidine’s electron-donating methyl group could modulate pyrrole aromaticity. Compare UV-Vis spectra (λmax shifts) with analogs lacking the methyl group .

Q. What mechanistic insights explain contradictions in reported yields for similar pyrrole derivatives?

Methodological Answer: Yield disparities (e.g., 46% vs. 63% in ) often arise from:

- Reagent purity : Trace water in solvents can hydrolyze intermediates. Use Karl Fischer titration to confirm solvent dryness.

- Catalyst choice : Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency but require inert atmospheres.

- Kinetic vs. thermodynamic control : Monitor reaction progression via TLC/HPLC to identify optimal quenching times.

Q. How can computational modeling predict its binding affinity to biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Dock the compound into protein active sites (e.g., kinase domains) using PyMOL for visualization. Validate with MD simulations (AMBER/NAMD) to assess stability.

- QSAR models : Corrogate substituent effects (e.g., piperidine methylation) with IC₅₀ data from analogous compounds .

Q. What strategies mitigate challenges in isolating high-purity batches?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, MeCN/H₂O gradient) to separate diastereomers or by-products.

- Recrystallization : Optimize solvent polarity (e.g., hexane/EtOAc) to enhance crystal lattice formation.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time purity monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.